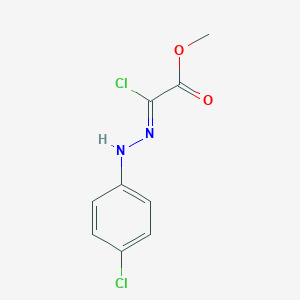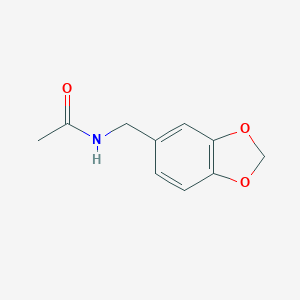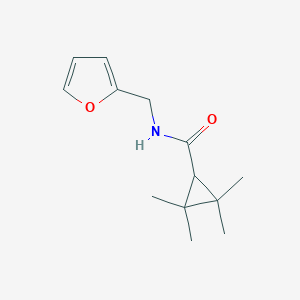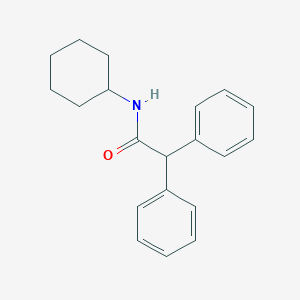
4-Isopropyl-2-nitroaniline
概要
説明
4-Isopropyl-2-nitroaniline is an organic compound belonging to the nitroaniline family. It is characterized by the presence of an isopropyl group and a nitro group attached to an aniline ring. This compound is widely used in various scientific research fields due to its unique chemical properties.
科学的研究の応用
4-Isopropyl-2-nitroaniline is utilized in several scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of other aniline derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential use in pharmaceutical formulations and drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
4-Isopropyl-2-nitroaniline is considered hazardous . If inhaled, the victim should be moved into fresh air . If it comes into contact with skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . If it comes into contact with eyes, they should be rinsed with pure water for at least 15 minutes .
Relevant Papers
The relevant papers on this compound include studies on the synthesis of anilines , a critical review on the chemical reduction of nitroaniline , and safety data sheets .
作用機序
Target of Action
Nitroanilines, in general, are known to interact with various enzymes and proteins in the body .
Mode of Action
Nitroanilines are known to undergo a series of reactions, including nitration and conversion from the nitro group to an amine . The nitro group in 4-Isopropyl-2-nitroaniline can have a negative mesomeric effect, which can affect its interaction with its targets .
Biochemical Pathways
Nitroanilines can potentially affect various biochemical pathways due to their ability to interact with different enzymes and proteins .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a cyp1a2 and cyp2c19 inhibitor . These properties can affect the compound’s bioavailability and its overall effect in the body.
Result of Action
Nitroanilines, in general, can induce intrinsic apoptosis by increasing the ratio of bax/bcl-2 expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, in aerobic sewage treatment plants, biodegradation rather than absorption or volatilization was found to be the main removal process of aromatic amines . This suggests that environmental conditions can affect the fate and behavior of this compound.
生化学分析
Biochemical Properties
They can undergo reduction reactions to form nitroso compounds and N-substituted azanols
Cellular Effects
The cellular effects of 4-Isopropyl-2-nitroaniline are not well-documented. Nitroanilines have been shown to have effects on various types of cells. For instance, some nitroaniline derivatives have been found to have antitumor activities
Molecular Mechanism
Nitroanilines can be reduced to form nitroso compounds and N-substituted azanols . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Metabolic Pathways
Nitroanilines can be reduced to form nitroso compounds and N-substituted azanols , suggesting that they may be involved in reduction reactions in metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-2-nitroaniline typically involves a multi-step process. One common method includes the nitration of 4-isopropylaniline, followed by reduction. The nitration step involves treating 4-isopropylaniline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions are carefully controlled to ensure the selective nitration at the desired position on the aniline ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound .
化学反応の分析
Types of Reactions: 4-Isopropyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Major Products:
Reduction: The major product of reduction is 4-isopropyl-2-aminobenzene.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be synthesized.
類似化合物との比較
4-Nitroaniline: Lacks the isopropyl group, making it less hydrophobic.
2-Nitroaniline: The nitro group is positioned differently, affecting its reactivity.
4-Isopropylaniline: Lacks the nitro group, altering its chemical properties.
Uniqueness: 4-Isopropyl-2-nitroaniline is unique due to the presence of both the isopropyl and nitro groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it valuable in various research applications .
特性
IUPAC Name |
2-nitro-4-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)7-3-4-8(10)9(5-7)11(12)13/h3-6H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXKBHDWJBOCIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371536 | |
| Record name | 4-Isopropyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63649-64-9 | |
| Record name | 4-Isopropyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of nitrate in water impact the UV degradation of the herbicide Isoproturon during drinking water treatment?
A1: The research indicates that the presence of nitrate during UV treatment of water containing Isoproturon can lead to the formation of nitrated byproducts, including 4-Isopropyl-2-nitroaniline. [] This occurs specifically when using a UV source that also generates ozone (185/254 nm Hg lamp). The formation of these byproducts is attributed to the interaction of nitrate with the UV radiation, leading to the generation of reactive nitrogen species that can then react with Isoproturon. This highlights a potential drawback of using ozone-generating UV lamps for treating nitrate-rich water sources, as it can result in the formation of potentially harmful nitrated byproducts.
Q2: What analytical techniques were used to identify and characterize this compound as a byproduct of Isoproturon degradation?
A2: While the paper primarily focuses on the degradation kinetics of Isoproturon and does not delve into the specific analytical techniques employed, it does mention that the yellow coloration of the irradiated solution was attributed to the formation of this compound and another nitrated product. [] This suggests that techniques like UV-Vis spectrophotometry might have been used to initially observe the characteristic absorption of the nitroaromatic byproduct. Further confirmation and structural characterization likely involved techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]-](/img/structure/B181276.png)


![N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B181280.png)








